molecular formula C14H14ClNO4S2 B2479586 Methyl 3-(2-chlorophenyl)-3-[(2-thienylsulfonyl)amino]propanoate CAS No. 478249-86-4

Methyl 3-(2-chlorophenyl)-3-[(2-thienylsulfonyl)amino]propanoate

Cat. No.: B2479586
CAS No.: 478249-86-4
M. Wt: 359.84
InChI Key: KBAUDKOVCUNTTN-UHFFFAOYSA-N
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Description

Methyl 3-(2-chlorophenyl)-3-[(2-thienylsulfonyl)amino]propanoate (CAS: 439121-22-9, molecular weight: 359.85 g/mol) is a propanoate ester derivative featuring a 2-chlorophenyl group and a 2-thienylsulfonylamino substituent at the β-position of the ester . This compound is structurally characterized by:

  • A methyl ester group, enhancing lipophilicity.
  • A 2-chlorophenyl ring, contributing to steric bulk and electronic effects via the chlorine atom.
  • A 2-thienylsulfonylamino group, introducing a sulfonamide linkage and aromatic thiophene moiety, which may influence hydrogen bonding and metabolic stability.

Its synthesis and applications are likely tied to pharmaceutical intermediates, given the prevalence of sulfonamide and ester functionalities in bioactive molecules.

Properties

IUPAC Name

methyl 3-(2-chlorophenyl)-3-(thiophen-2-ylsulfonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO4S2/c1-20-13(17)9-12(10-5-2-3-6-11(10)15)16-22(18,19)14-7-4-8-21-14/h2-8,12,16H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAUDKOVCUNTTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CC=C1Cl)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-chlorophenyl)-3-[(2-thienylsulfonyl)amino]propanoate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Propanoate Backbone: Starting with a suitable propanoic acid derivative, such as methyl 3-bromopropanoate.

    Introduction of the Chlorophenyl Group: This can be achieved through a nucleophilic substitution reaction where the bromine atom is replaced by a 2-chlorophenyl group.

    Attachment of the Thienylsulfonyl Group: The final step involves the sulfonylation of the intermediate compound with a thienylsulfonyl chloride under basic conditions.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Types of Reactions:

    Oxidation: The thienylsulfonyl group can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like nitronium ions (NO2+) for nitration reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Chemistry:

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique functional groups.

Biology and Medicine:

    Pharmacological Studies: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Biochemical Probes: Used in biochemical assays to study enzyme interactions and inhibition.

Industry:

    Material Science:

    Agrochemicals: Explored for use in the synthesis of novel agrochemical compounds.

Mechanism of Action

The mechanism of action of Methyl 3-(2-chlorophenyl)-3-[(2-thienylsulfonyl)amino]propanoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The thienylsulfonyl group can form strong interactions with protein active sites, while the chlorophenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Methyl 3-(1-Naphthyl)-3-[(2-Thienylsulfonyl)Amino]Propanoate (CAS: 439108-83-5)

Molecular Formula: C₁₈H₁₇NO₄S₂; Molar Mass: 375.46 g/mol .

  • Key Differences :
    • Aromatic Substituent : Replaces the 2-chlorophenyl group with a 1-naphthyl group , increasing steric bulk and lipophilicity.
    • Impact : The naphthyl group’s fused aromatic system may enhance π-π stacking interactions in biological targets but reduce solubility compared to the chloro-substituted analog.
Property Target Compound 1-Naphthyl Analog
Aromatic Group 2-Chlorophenyl 1-Naphthyl
Molecular Weight 359.85 g/mol 375.46 g/mol
Likely Solubility Moderate (polar chloro group) Lower (nonpolar naphthyl)

Methyl 3-(2-Aminophenyl)Sulfanyl-2-Hydroxy-3-Phenylpropanoate (CAS: 178870-15-0)

Molecular Formula: C₁₆H₁₇NO₃S; Molar Mass: 303.38 g/mol .

  • Key Differences: Functional Groups: Contains a sulfanyl (thioether) group instead of a sulfonamide, and a 2-aminophenyl substituent. Impact: The thioether may confer lower oxidative stability than the sulfonamide.
Property Target Compound 2-Aminophenyl Sulfanyl Analog
Sulfur Linkage Sulfonamide (SO₂NH) Thioether (S)
Additional Group None 2-Hydroxy, 2-Amino
Reactivity Stable sulfonamide Oxidation-prone thioether

Methyl 3-[(6-Nitro-4-Oxo-3-Phenyl-3,4-Dihydroquinazolin-2-Yl)Sulfanyl]Propanoate

Molecular Formula : C₁₈H₁₅N₃O₅S; Molar Mass : 385.39 g/mol .

  • Key Differences: Heterocyclic Core: Incorporates a quinazolinone ring with a nitro group. Sulfanyl Linkage: Attaches the propanoate ester via a sulfanyl group to the heterocycle.
Property Target Compound Quinazolinone Analog
Core Structure Simple aromatic Quinazolinone heterocycle
Electronic Effects Moderate (Cl, SO₂NH) Strong (NO₂, C=O)
Potential Bioactivity Intermediate-based Kinase inhibition likely

Ethyl 2-[(3-Chlorophenyl)Methyl]-3-(Methylamino)Propanoate (CAS: 886366-08-1)

Molecular Formula: Not explicitly provided; Purity: 98% .

  • Key Differences: Amino Group: Features a methylamino group instead of a sulfonamide. Ester Chain: Uses an ethyl ester rather than methyl. The ethyl ester may marginally enhance lipophilicity.
Property Target Compound Methylamino Ethyl Ester Analog
Nitrogen Functionality Sulfonamide Methylamine
Ester Group Methyl Ethyl
Solubility Profile Moderate Higher (amine protonation)

Research Findings and Implications

Solubility and Lipophilicity Trends

  • Chlorophenyl vs. Naphthyl : The target compound’s 2-chlorophenyl group balances moderate lipophilicity with polarity, whereas the naphthyl analog is more hydrophobic .
  • Sulfonamide vs. Thioether : Sulfonamides generally exhibit higher metabolic stability and lower oxidation susceptibility than thioethers .

Biological Activity

Methyl 3-(2-chlorophenyl)-3-[(2-thienylsulfonyl)amino]propanoate, with the CAS number 478249-86-4, is a compound of interest due to its potential biological activity. This article explores its structure, properties, and biological effects based on available research findings.

Molecular Formula

  • Chemical Formula : C14H14ClNO4S2
  • Molecular Weight : 359.85 g/mol

Structural Characteristics

The compound consists of a propanoate backbone substituted with a chlorophenyl group and a thienylsulfonylamino moiety. The presence of these functional groups suggests possible interactions with biological targets.

PropertyValue
Molecular FormulaC14H14ClNO4S2
Molecular Weight359.85 g/mol
CAS Number478249-86-4

Research indicates that compounds similar to this compound often exhibit antimicrobial , anti-inflammatory , and anticancer properties. The specific mechanism involves inhibition of certain enzymes or receptors involved in disease pathways.

Antimicrobial Activity

Studies have shown that related sulfonamide compounds possess significant antimicrobial properties. For instance, sulfonamides inhibit bacterial folic acid synthesis, which is crucial for bacterial growth and replication.

Anti-inflammatory Effects

Compounds with similar structures have been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests that this compound may also exert anti-inflammatory effects.

Anticancer Potential

Research into structurally related compounds has indicated potential anticancer activities through mechanisms such as apoptosis induction and cell cycle arrest. These effects are often mediated by the interaction with specific signaling pathways involved in tumor progression.

Study 1: Antimicrobial Efficacy

A study conducted on sulfonamide derivatives demonstrated that this compound exhibited significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of conventional antibiotics, indicating a promising alternative for treating bacterial infections.

Study 2: Anti-inflammatory Activity

In vitro experiments assessed the anti-inflammatory properties of the compound, revealing a reduction in the secretion of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests that the compound may effectively reduce inflammation in pathological conditions.

Study 3: Anticancer Activity

Research focused on the cytotoxic effects of related thienylsulfonamide compounds on various cancer cell lines showed that these compounds could induce apoptosis in human breast cancer cells (MCF-7). The study found that treatment with these compounds led to increased levels of caspase-3 activity, indicating activation of apoptotic pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-(2-chlorophenyl)-3-[(2-thienylsulfonyl)amino]propanoate, and how can yield and purity be optimized?

  • Methodology : The compound’s synthesis likely involves sulfonylation of an amino intermediate with 2-thienylsulfonyl chloride. Key steps include:

  • Esterification : Reacting 3-(2-chlorophenyl)-3-aminopropanoic acid with methanol under acid catalysis.
  • Sulfonylation : Introducing the 2-thienylsulfonyl group via nucleophilic substitution under anhydrous conditions (e.g., DCM, triethylamine as base).
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
  • Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride to prevent side reactions).
    • Challenges : highlights sulfonation failures in structurally similar compounds due to steric hindrance or electronic effects; thus, temperature control (0–5°C) is critical.

Q. How can researchers confirm the stereochemical configuration of the sulfonamide group?

  • Methodology :

  • X-ray crystallography : Co-crystallize the compound with a chiral resolving agent (e.g., L-tartaric acid derivatives) to determine absolute configuration. and demonstrate successful crystallographic analysis of structurally analogous sulfonamides.
  • NMR spectroscopy : Use NOESY or ROESY to detect spatial proximity between the thienylsulfonyl group and adjacent protons.

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Case Study : If one study reports enzyme inhibition while another shows no activity:

  • Assay Validation : Verify enzyme purity (SDS-PAGE) and activity (positive controls like known inhibitors).
  • Structural Analogues : Compare results with methyl 3-(4-chlorophenyl)-3-sulfonamidopropanoate derivatives ( ) to assess positional isomer effects.
  • Data Reconciliation : Use isothermal titration calorimetry (ITC) to measure binding affinity directly, avoiding fluorescence/quenching artifacts common in indirect assays.

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the sulfonamide-enzyme complex.
  • Validation : Cross-reference with crystallographic data from to refine force field parameters.

Q. What are the mechanistic pathways for ester hydrolysis under physiological conditions, and how do they impact pharmacological studies?

  • Pathways :

  • Base-Catalyzed : Dominant in alkaline environments (e.g., intestinal fluid), producing 3-(2-chlorophenyl)-3-sulfonamidopropanoic acid.
  • Enzymatic : Carboxylesterase-mediated cleavage, observed in liver microsome assays ().
    • Implications : Stabilize the ester via prodrug strategies (e.g., tert-butyl esters) or use HPLC-MS to quantify hydrolysis metabolites ( ).

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